molecular formula C12H10BFO2 B13319722 Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-

Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-

Cat. No.: B13319722
M. Wt: 216.02 g/mol
InChI Key: PJPUPDWLNZKVSI-UHFFFAOYSA-N
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Description

Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, is a derivative of boronic acid characterized by the presence of a 5-fluoro substituent on the biphenyl moiety. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, typically involves the borylation of the corresponding aryl halide. A common method is the Miyaura borylation reaction, where bis(pinacolato)diboron reacts with 5-fluoro-3-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The compound interacts with molecular targets through the formation of cyclic esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Pinacol boronic esters

Comparison: Boronic acid, B-(5-fluoro[1,1’-biphenyl]-3-YL)-, is unique due to the presence of the 5-fluoro substituent, which can influence its reactivity and binding properties. Compared to other boronic acids, it may exhibit different electronic and steric effects, making it suitable for specific applications in synthesis and sensing .

Properties

Molecular Formula

C12H10BFO2

Molecular Weight

216.02 g/mol

IUPAC Name

(3-fluoro-5-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BFO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

PJPUPDWLNZKVSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C2=CC=CC=C2)(O)O

Origin of Product

United States

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